molecular formula C15H22BNO3 B6343069 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1356400-78-6

2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B6343069
CAS No.: 1356400-78-6
M. Wt: 275.15 g/mol
InChI Key: UVNSCZWGSVXBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Dimethylamino)-5-formylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C14H22BNO2 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of arylboronic acids and arylboronates like “4-(Dimethylamino)-5-formylphenylboronic acid pinacol ester” involves several methods. One such method is the electrophilic borylation of aryl Grignard reagents . Another method involves the palladium-catalyzed Suzuki-Miyaura borylation .


Molecular Structure Analysis

The molecular structure of “4-(Dimethylamino)-5-formylphenylboronic acid pinacol ester” is represented by the InChI Key DGMLJJIUOFKPKB-UHFFFAOYSA-N . The SMILES representation is CN©C1=CC=C(C=C1)B1OC©©C©©O1 .


Physical and Chemical Properties Analysis

This compound appears as an off-white to light green to tan powder or solid . It has a melting point of 122°C to 127°C . Its molecular weight is 247.14 .

Safety and Hazards

“4-(Dimethylamino)-5-formylphenylboronic acid pinacol ester” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17(5)6)11(9-12)10-18/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNSCZWGSVXBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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